N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14945143
InChI: InChI=1S/C16H13Cl2N3O2/c1-10-5-7-11(8-6-10)9-19-21-16(23)15(22)20-13-4-2-3-12(17)14(13)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+
SMILES:
Molecular Formula: C16H13Cl2N3O2
Molecular Weight: 350.2 g/mol

N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

CAS No.:

Cat. No.: VC14945143

Molecular Formula: C16H13Cl2N3O2

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide -

Specification

Molecular Formula C16H13Cl2N3O2
Molecular Weight 350.2 g/mol
IUPAC Name N-(2,3-dichlorophenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide
Standard InChI InChI=1S/C16H13Cl2N3O2/c1-10-5-7-11(8-6-10)9-19-21-16(23)15(22)20-13-4-2-3-12(17)14(13)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+
Standard InChI Key AFLIOUIQNCEZFH-DJKKODMXSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Canonical SMILES CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Introduction

N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound that has garnered significant attention in the field of organic chemistry and pharmacology. This compound features a dichlorophenyl group, a hydrazine derivative, and an oxoacetamide moiety, which contribute to its unique chemical and biological properties. The presence of the 4-methylbenzylidene group suggests potential for various interactions due to its aromatic nature, influencing the compound's reactivity and biological activity.

Synthesis

The synthesis of N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide typically involves multi-step organic reactions. These reactions require careful control over conditions to ensure high yields and purity. Common techniques for monitoring the synthesis include thin-layer chromatography (TLC) and spectroscopic methods like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Biological Activities

Preliminary studies suggest that compounds similar to N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide exhibit various biological activities. These activities warrant further investigation through in vitro and in vivo studies to elucidate the specific mechanisms of action. Similar compounds have shown potential in anticancer and other therapeutic areas, although specific data for this compound is limited.

Potential Applications

Given its unique structure and potential biological activities, N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide has potential applications in several fields:

  • Pharmaceuticals: As a building block for developing therapeutic agents.

  • Biological Research: For studying interactions with biological targets.

Characterization Techniques

Characterization of the synthesized compound is performed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Elemental Analysis: To confirm the purity and composition of the compound.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamideC16H13Cl2N3O2Dichlorophenyl, hydrazine, oxoacetamide
N-(4-chlorophenyl)-N'-[(E)-(4-methylbenzylidene)hydrazinoyl]urea-Urea moiety, potential antitumor activity
N-(3-nitrophenyl)-N'-[(E)-(4-methylbenzylidene)hydrazinoyl]urea-Nitro group enhances electron-withdrawing properties

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